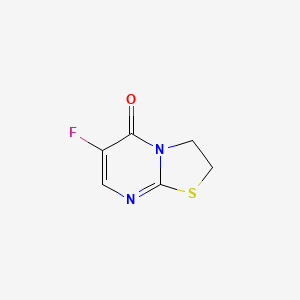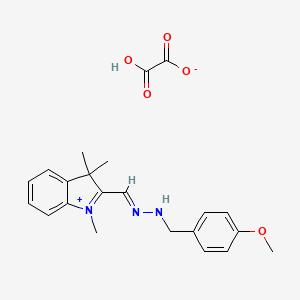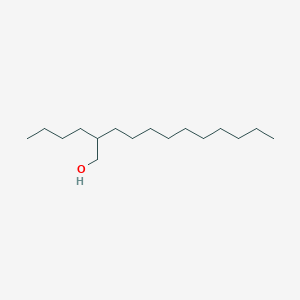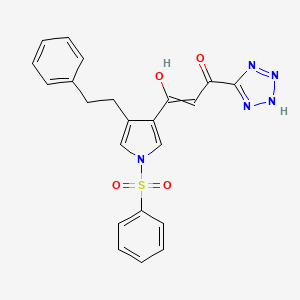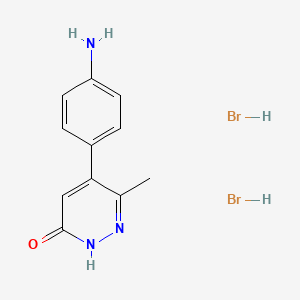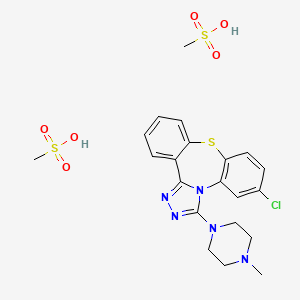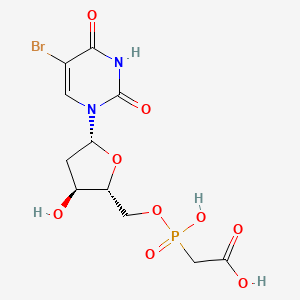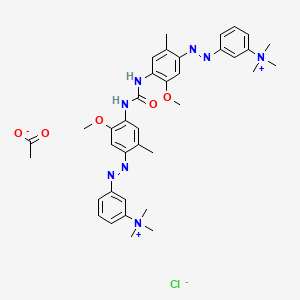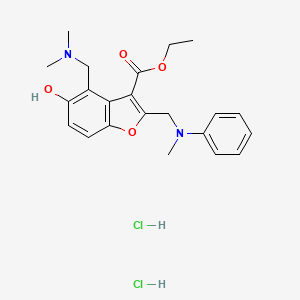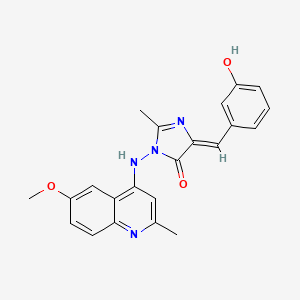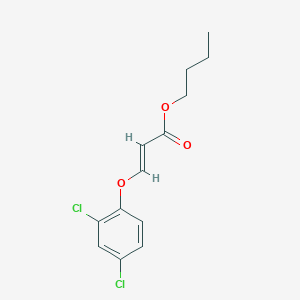
Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is an organic compound that belongs to the class of phenoxy herbicides. It is known for its application in agricultural chemistry, particularly as a herbicide. The compound is characterized by the presence of a butyl ester group and a dichlorophenoxy moiety, which contribute to its herbicidal properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2,4-Dichlorophenoxyacetic acid+ButanolH2SO4Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate+Water
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorophenoxyacetic acid and butanol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2,4-Dichlorophenoxyacetic acid and butanol.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant growth and development, particularly in the context of herbicide action.
Medicine: Explored for potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
Wirkmechanismus
The herbicidal action of Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is primarily due to its ability to mimic natural plant hormones known as auxins. By binding to auxin receptors, the compound disrupts normal plant growth processes, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division.
Vergleich Mit ähnlichen Verbindungen
Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is similar to other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar auxin-mimicking properties.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with a similar mode of action but different chemical structure.
2,4-DB (4-(2,4-dichlorophenoxy)butyric acid): A related compound with a butyric acid moiety instead of a propenoate group.
The uniqueness of this compound lies in its specific ester group, which influences its solubility, stability, and overall herbicidal efficacy.
Eigenschaften
CAS-Nummer |
53548-39-3 |
|---|---|
Molekularformel |
C13H14Cl2O3 |
Molekulargewicht |
289.15 g/mol |
IUPAC-Name |
butyl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate |
InChI |
InChI=1S/C13H14Cl2O3/c1-2-3-7-18-13(16)6-8-17-12-5-4-10(14)9-11(12)15/h4-6,8-9H,2-3,7H2,1H3/b8-6+ |
InChI-Schlüssel |
KOKWSPPLSBWDDM-SOFGYWHQSA-N |
Isomerische SMILES |
CCCCOC(=O)/C=C/OC1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
CCCCOC(=O)C=COC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



